molecular formula C7H7BrN4O B13337463 (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol

Cat. No.: B13337463
M. Wt: 243.06 g/mol
InChI Key: NSLKZCNXMVMLCG-UHFFFAOYSA-N
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Description

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
  • 4-Amino-7-bromo-pyrrolo[2,1-f][1,2,4]triazine
  • Ethanone, 1-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)-

Uniqueness

(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol is unique due to the presence of both amino and bromine functional groups, which allow for diverse chemical modifications and potential biological activities. This dual functionality makes it a versatile compound for various research applications .

Properties

Molecular Formula

C7H7BrN4O

Molecular Weight

243.06 g/mol

IUPAC Name

(4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol

InChI

InChI=1S/C7H7BrN4O/c8-5-1-4(2-13)6-7(9)10-3-11-12(5)6/h1,3,13H,2H2,(H2,9,10,11)

InChI Key

NSLKZCNXMVMLCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1CO)C(=NC=N2)N)Br

Origin of Product

United States

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